molecular formula C11H8N2O2 B1452136 5-Cyanoindole-1-acetic acid CAS No. 202124-67-2

5-Cyanoindole-1-acetic acid

Cat. No. B1452136
M. Wt: 200.19 g/mol
InChI Key: VKTAXUOHHZJUMN-UHFFFAOYSA-N
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Description

5-Cyanoindole-1-acetic acid is a biochemical compound with a variety of applications. It is used to create electropolymer films and can function as an enzyme inhibitor . The molecular formula of 5-Cyanoindole-1-acetic acid is C11H8N2O2 and its molecular weight is 200.19 .


Synthesis Analysis

The synthesis of 5-Cyanoindole, a common intermediate used in various synthetic routes of the antidepressant vilazodone hydrochloride, has been described in the literature . The protocol is both robust and commercially viable, utilizing readily available and low-cost materials. The isomers are environmentally friendly than previously reported routes through its evading use of cyanide reagents and heavy metals .


Molecular Structure Analysis

The IUPAC name for 5-Cyanoindole-1-acetic acid is (5-cyano-1H-indol-1-yl)acetic acid . The InChI code is 1S/C11H8N2O2/c12-6-8-1-2-10-9(5-8)3-4-13(10)7-11(14)15/h1-5H,7H2,(H,14,15) and the InChI key is VKTAXUOHHZJUMN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Cyanoindole-1-acetic acid is a solid substance . Its SMILES string is OC(=O)Cn1ccc2cc(ccc12)C#N . It should be stored at room temperature .

Scientific Research Applications

Electrosynthesis and Polymerization Applications

Electrosynthesis processes involving 5-Cyanoindole have shown promising advancements in polymer science. High-quality poly(5-cyanoindole) films have been synthesized through direct anodic oxidation, demonstrating improved solubility and lower oxidation potential in certain mediums, making them better alternatives to acetonitrile for the production of poly(5-cyanoindole) films. These films exhibit good electrochemical behavior, thermal stability, and conductivity, alongside being effective blue-light emitters due to their fluorescence properties (Jingkun Xu et al., 2006). Another study focused on the electropolymerization of indole and its derivatives, including 5-cyanoindole, in mixed electrolytes, achieving high-quality polyindole and its derivatives with good electrochemical and fluorescence properties (Cong-cong Liu, 2019).

Nucleophilic Reactivities

The nucleophilic reactivities of indoles, including 5-cyanoindole, have been investigated, revealing insights into their coupling reactions and providing a ranking of indole structures over a large domain of the nucleophilicity scale. This knowledge is crucial for understanding the chemical behavior of 5-cyanoindole in various reactions (S. Lakhdar et al., 2006).

Conductivity and Battery Applications

Research into the electrochemical properties of poly(5-cyanoindole) has led to the development of novel materials for energy storage. For instance, electrospun poly(5-cyanoindole) fibers have been evaluated as cathode materials in zinc/polymer secondary battery systems, showcasing excellent cyclic properties and fast charge/discharge capabilities, indicating their potential as superior alternatives to traditional battery materials (Z. Cai et al., 2015).

Synthesis and Analytical Applications

Novel synthetic approaches for 5-Cyanoindole have been developed to improve the commercial viability and environmental friendliness of its production processes. These methods utilize readily available and low-cost materials, avoiding the use of cyanide reagents and heavy metals, which are commonly employed in traditional synthesis routes (M. Venkatanarayana et al., 2020). Additionally, electrochemical methods employing oxidized glassy carbon electrodes have been developed for the determination of 5-hydroxyindole acetic acid, demonstrating the analytical utility of 5-Cyanoindole derivatives in diagnosing cranial nerve pathology (Shuangyan Liu et al., 2016).

Safety And Hazards

The safety data sheet for 5-Cyanoindole-1-acetic acid indicates that it is harmful if swallowed (H302) . It is classified as Acute Tox. 4 Oral .

Future Directions

Relevant Papers

There are several relevant papers on 5-Cyanoindole-1-acetic acid. One paper describes the synthesis of 5-Cyanoindole, a common intermediate used in various synthetic routes of the antidepressant vilazodone hydrochloride . Another paper provides the safety data sheet for 5-Cyanoindole-1-acetic acid .

properties

IUPAC Name

2-(5-cyanoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-6-8-1-2-10-9(5-8)3-4-13(10)7-11(14)15/h1-5H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTAXUOHHZJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654099
Record name (5-Cyano-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanoindole-1-acetic acid

CAS RN

202124-67-2
Record name (5-Cyano-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202124-67-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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